![molecular formula C14H10O2 B14749634 2H,10H-Fluoreno[1,2-D][1,3]dioxole CAS No. 240-12-0](/img/structure/B14749634.png)
2H,10H-Fluoreno[1,2-D][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,10H-Fluoreno[1,2-D][1,3]dioxole: is a heterocyclic compound that features a fused ring system combining fluorene and dioxole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,10H-Fluoreno[1,2-D][1,3]dioxole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene derivatives with dioxole precursors in the presence of a catalyst can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2H,10H-Fluoreno[1,2-D][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2H,10H-Fluoreno[1,2-D][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-seizure and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with unique optical properties.
Wirkmechanismus
The mechanism of action of 2H,10H-Fluoreno[1,2-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with receptors or enzymes, leading to modulation of cellular processes. Detailed studies have shown that it can affect pathways related to seizure activity and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Fluoreno[1,2-d]-1,3-dioxole
- 1,3-Dioxolo-chromeno derivatives
Uniqueness
2H,10H-Fluoreno[1,2-D][1,3]dioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
240-12-0 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
10H-indeno[1,2-g][1,3]benzodioxole |
InChI |
InChI=1S/C14H10O2/c1-2-4-10-9(3-1)7-12-11(10)5-6-13-14(12)16-8-15-13/h1-6H,7-8H2 |
InChI-Schlüssel |
JUFBITLPRIHOCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


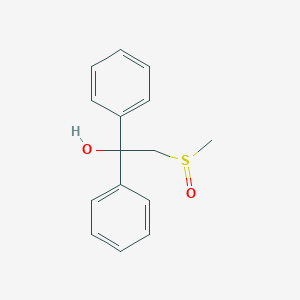
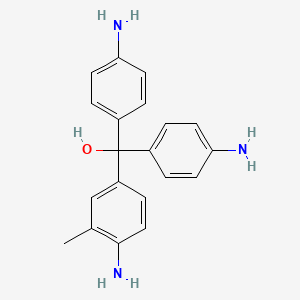
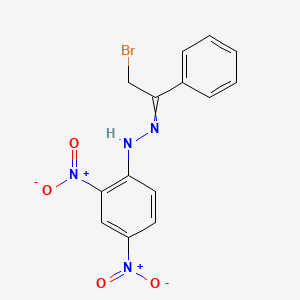


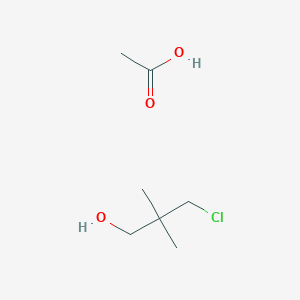
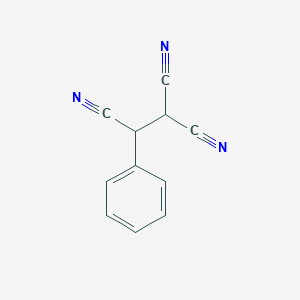
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
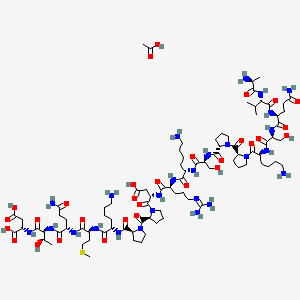
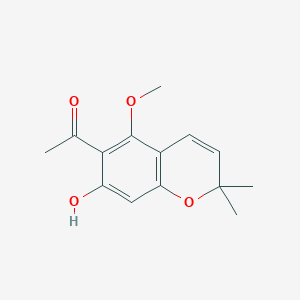
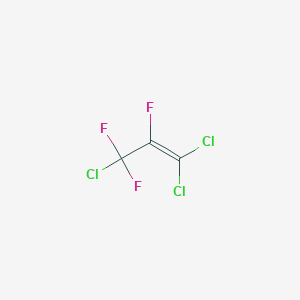
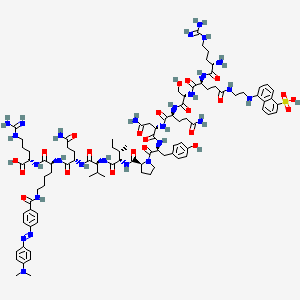
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
